molecular formula C20H17NO2 B325910 Phenol, 2-(4-benzyloxybenzylidenamino)-

Phenol, 2-(4-benzyloxybenzylidenamino)-

Cat. No.: B325910
M. Wt: 303.4 g/mol
InChI Key: PLUJDTXBRWAEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"Phenol, 2-(4-benzyloxybenzylidenamino)-" is a phenolic derivative featuring a benzyloxy group (C₆H₅CH₂O-) at the para position of the benzylidenamino moiety. The compound’s structure includes a Schiff base linkage (-N=CH-) formed between the amine group of 2-aminophenol and the aldehyde group of 4-benzyloxybenzaldehyde. The benzyloxy substituent enhances lipophilicity, which may improve membrane permeability and bioavailability . The Schiff base functionality is known to exhibit metal-chelating properties, which can influence interactions with biological targets such as enzymes or microbial proteins .

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

2-[(4-phenylmethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C20H17NO2/c22-20-9-5-4-8-19(20)21-14-16-10-12-18(13-11-16)23-15-17-6-2-1-3-7-17/h1-14,22H,15H2

InChI Key

PLUJDTXBRWAEHY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic and Application Insights

  • Antimicrobial Activity : The target compound’s benzyloxy group enhances lipid bilayer penetration, while the Schiff base may disrupt microbial redox systems via chelation of essential metal ions (e.g., Fe³⁺, Cu²⁺) .
  • Enzyme Interaction: Unlike chlorophenoxy derivatives, which directly inhibit enzymes via electrophilic interactions, the target compound’s mechanism may involve allosteric modulation or competitive binding at metal-cofactor sites .

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